Journal Name:Environmental Science and Pollution Research
Journal ISSN:0944-1344
IF:5.19
Journal Website:http://www.springer.com/environment/journal/11356
Year of Origin:1994
Publisher:Springer Science + Business Media
Number of Articles Per Year:3160
Publishing Cycle:Bimonthly
OA or Not:Not
Investigations into the interaction thermodynamics of TRAP-related peptides with a temperature-responsive polymer-bonded porous silica stationary phase
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-03-01 , DOI: 10.1016/j.acax.2019.100008
The interaction thermodynamics of the thrombin receptor agonistic peptide (TRAP-1), H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-OH, and a set of alanine scan substitution peptides, have been investigated with an n-octadecylacrylic polymer-bonded porous silica (Sil-ODA18) and water-acetonitrile mobile phases at temperatures ranging from 5 to 80 °C in 5 °C increments. The retention of these peptides on the Sil-ODA18 stationary phase decreased as the water content in the mobile phase was lowered from 80% (v/v) to ca. 45% (v/v) and reached a minimum value for each peptide at a specific water-acetonitrile composition. Further decreases in the water content of the mobile phase led to increased retention. The magnitude of the changes in enthalpy of interaction, ΔHassoc0, changes in entropy of interaction, ΔSassoc0, and changes in heat capacity, ΔCp0, were found to be dependent on the molecular properties of the mobile phase, the temperature, the structure/mobility of the stationary phase, and the conformation and solvation state of the peptides. With water-rich mobile phases, the retention behaviour of the TRAP analogues was dominated by enthalpic processes, consistent with the participation of strong hydrogen bonding effects, but became dominated by entropic effects with acetonitrile-rich mobile phases as the temperature was increased. These changes in the retention behaviour of these TRAP peptides are consistent with the generation of water or acetonitrile clusters in the mobile phase depending on the volume fractions of the organic solvent as the Sil-ODA18 stationary phase transitions from its crystalline to its isotropic state.
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Red blood cells membrane micropolarity as a novel diagnostic indicator of Type 1 and Type 2 Diabetes
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-11-01 , DOI: 10.1016/j.acax.2019.100030
Classification of the category of diabetes is extremely important for clinicians to diagnose and select the correct treatment plan. Glycosylation, oxidation and other post-translational modifications of membrane and transmembrane proteins, as well as impairment in cholesterol homeostasis, can alter lipid density, packing, and interactions of Red blood cells (RBC) plasma membranes in type 1 and type 2 diabetes, thus varying their membrane micropolarity. This can be estimated, at a submicrometric scale, by determining the membrane relative permittivity, which is the factor by which the electric field between the charges is decreased relative to vacuum. Here, we employed a membrane micropolarity sensitive probe to monitor variations in red blood cells of healthy subjects (n=16) and patients affected by type 1 (T1DM, n=10) and type 2 diabetes mellitus (T2DM, n=24) to provide a cost-effective and supplementary indicator for diabetes classification. We find a less polar membrane microenvironment in T2DM patients, and a more polar membrane microenvironment in T1DM patients compared to control healthy patients. The differences in micropolarity are statistically significant among the three groups (p<0.01). The role of serum cholesterol pool in determining these differences was investigated, and other factors potentially altering the response of the probe were considered in view of developing a clinical assay based on RBC membrane micropolarity. These preliminary data pave the way for the development of an innovative assay which could become a tool for diagnosis and progression monitoring of type 1 and type 2 diabetes.
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Selective pressurized liquid extraction of plant secondary metabolites: Convallaria majalis L. as a case
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2020-03-01 , DOI: 10.1016/j.acax.2020.100040
A fast and efficient selective pressurized liquid extraction (sPLE) method was developed to extract secondary metabolites from complex plant matrix. Convallaria majalis L., a plant producing toxic steroids, was used as proof-of-concept. The method was optimized in the aspects of preheating, dispersant, extraction temperature and solvent, and the use of C18 as in-cell cleanup sorbent. Eight authentic natural steroids with diverse sugar moieties and hydrophobicities were selected as reference analytes and spiked to 0.1 g dried leaves. The extraction performance was evaluated based on the analytes’ stability, recovery, matrix effect in the electrospray interface and the level of co-extractives. With the optimal method, the extraction was finished in 10 min. A colorless extract was obtained with recoveries ranging from 63% to 107% and absolute matrix effects ranging from 3% to 27%. The optimized method was validated by extracting 0.1 g, 0.2 g and 0.4 g spiked plant samples; method accuracy and precision were assessed by recoveries and relative standard deviations of the combined extraction-analysis workflow. The method was also tested on soil samples and indicated its suitability for measuring secondary metabolites in multiple environmental matrices. To our knowledge, this is the first time sPLE has been reported to extract plant secondary metabolites from a complex plant matrix, with satisfactory recoveries and low matrix effects. This is also the first time (s)PLE has been reported to extract plant secondary metabolites from soil. We envision the method be coupled with liquid chromatography-electrospray ionization-high resolution mass spectrometry in a standard metabolomics workflow to facilitate plant metabolomics studies.
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SERS Detection of Clostridium botulinum Neurotoxin Serotypes A and B in Buffer and Serum: Towards the Development of a Biodefense Test Platform
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-03-01 , DOI: 10.1016/j.acax.2018.100002
Botulinum neurotoxins (BoNTs) are classified at a highest degree of threat in biodefense, due largely to their high lethality. With the growing risk of biowarfare, the shortcomings of the gold standard test for these neurotoxins, the mouse bioassay, have underscored the need to develop alternative diagnostic testing strategies. This paper reports on the detection of inactivated Clostridium botulinum neurotoxin serotype A (BoNT-A) and serotype B (BoNT-B), the two most important markers of botulism infection, by using a sandwich immunoassay, gold nanoparticle labels, and surface-enhanced Raman scattering (SERS) within the context of two threat scenarios. The first scenario mimics part of the analysis needed in response to a “white powder” threat by measuring both neurotoxins in phosphate-buffered saline (PBS), a biocompatible solvent often used to recover markers dispersed in a powdered matrix. The second scenario detects the two neurotoxins in spiked human serum to assess the clinical potential of the platform. The overall goal is to develop a test applicable to both scenarios in terms of projections of required levels of detection. We demonstrate the ability to measure BoNT-A and BoNT-B in PBS at a limit of detection (LoD) of 700 pg/mL (5 pM) and 84 pg/mL (0.6 pM), respectively, and in human serum at 1200 pg/mL (8 pM) and 91 pg/mL (0.6 pM), respectively, with a time to result under 24 h. The steps required to transform this platform into an onsite biodefense screening tool that can simultaneously and rapidly detect (<1 h) these and other agents are briefly discussed.
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Differential light scattering and the measurement of molecules and nanoparticles: A review
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2021-07-02 , DOI: 10.1016/j.acax.2021.100070
Within the past few decades, the application of light scattering techniques to a broad range of scientific disciplines has increased significantly, especially in the field of analytical chemistry. The resulting interest in and use of light scattering methods suggests the need for an easily understood introduction and review of material for those new to the method as well as for current users in need of a refresher. In many respects, the theory and its applications may appear so overwhelming for many studying the field for the first time, that they rarely can spend the time just needed to understand the basic measurements and their interpretations. A variety of applications in analytical chemistry especially have resulted in a greater understanding of many of the macromolecular processes themselves from molar mass distributions, to the macromolecular interactions responsible for aggregation processes, to determinations of structure and function. The use of such analytical processes to obtain a better understanding of nanoparticle structure and function has become almost universal.
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Evaluation of CRM homogeneity in cases of insufficient method repeatability: comparison of Bayesian analysis with substitutes for ANOVA based estimates
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2020-07-01 , DOI: 10.1016/j.acax.2020.100049
Insufficient method repeatability is a problem characterising the evaluation of certified reference materials (CRMs). In investigating the homogeneity studies of 216 certified parameters from 36 CRMs released by the European Commission’s Joint Research Centre (JRC) over the last four years, it was found that in 1/3 of the cases, the method repeatability (sr) was too high to calculate the standard deviation between units (sbb) by classical analysis of variance (ANOVA). It was also found that the application of the repeatability requirement stated in the ISO Guide 35:2017 is not feasible since it would require unrealistically low repeatability standard deviations or an impossibly high number of replicates per unit. Evaluation of the uncertainty of homogeneity (ubb) as evaluated by ANOVA using both the maximum of sbb and 0, the maximum of sbb and u∗bb, the uncertainty hidden by method repeatability, the maximum of sbb and sbb/√n and Bayesian analysis, using both informative and diffuse priors, as well as the standard deviation of the unit means, were compared using simulated homogeneity studies with repeatabilities of 1–8% and sbb between 0.2 and 2.8%. It was found that using the maximum of sbb and sbb/√n as an estimate of ubb guards against severe underestimation but usually results in a severe overestimation of the between-unit variation. Using the maximum of (sbb, 0) shows the least average bias but results in a severe underestimation of ubb in a high fraction of cases. Using the maximum of (sbb, u∗bb) limits, but does not completely eliminate cases of a severe underestimation. Also, it leads to average results biased towards high values. For the range of sbb and sr investigated, Bayesian analysis performed worse than max (sbb, u∗bb) in limiting severe underestimation of ubb, but limited the average bias towards high results. A risk-based approach to cases of insufficient method repeatability is proposed where, after evaluating the other contributions to the uncertainty of certified values, the effect of severe over- and underestimation of ubb is evaluated, and an appropriate approach is chosen based on this analysis.
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Rational Design of Mixtures for Chromatographic Peak Tracking Applications via Multivariate Selectivity
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-07-01 , DOI: 10.1016/j.acax.2019.100010
Chromatographic characterization and parameterization studies targeting many solutes require the judicious choice of operating conditions to minimize analysis time without compromising the accuracy of the results. To minimize analysis time, solutes are often grouped into a small number of mixtures; however, this increases the risk of peak overlap. While multivariate curve resolution methods are often able to resolve analyte signals based on their spectral qualities, these methods require that the chromatographically overlapped compounds have dissimilar spectra. In this work, a strategy for grouping compounds into sample mixtures containing solutes with distinct spectral and, optionally, with distinct chromatographic properties, in order to ensure successful solute resolution either chromatographically or with curve resolution methods is proposed. We name this strategy rational design of mixtures (RDM). RDM utilizes multivariate selectivity as a metric for making decisions regarding group membership (i.e., whether to add a particular solute to a particular sample). A group of 97 solutes was used to demonstrate this strategy. Utilizing both estimated chromatographic properties and measured spectra to group these 97 analytes, only 12 groups were required to avoid a situation where two or more solutes in the same group could not be resolved either chromatographically (i.e., they have significantly different retention times) or spectrally (i.e., spectra are different enough to enable resolution by curve resolution methods). When only spectral properties were utilized (i.e., the chromatographic properties are unknown ahead of time) the number of groups required to avoid unresolvable overlaps increased to 20. The grouping strategy developed here will improve the time and instrument efficiency of studies that aim to obtain retention data for solutes as a function of operating conditions, whether for method development or determination of the chromatographic parameters of solutes of interest (e.g., kw).
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An electrochemical study of acrylate bone adhesive permeability and selectivity change during in vitro ageing: a model approach to the study of biomaterials and membrane barriers
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2019-07-01 , DOI: 10.1016/j.acax.2019.100009
This study assessed the solute permeability of a family of UV and moisture cured acrylates-based adhesives during in vitro ageing in pH 7.4 buffer. Acrylates have a potential role in bone fracture fixation, but their inability to allow microsolute exchange between the fractured bone surfaces may contribute to ineffective healing. Cyclic voltammetry and chronoamperometry were used to determine the diffusion coefficients for various electrochemically active probe molecules (O2, H2O2, acetaminophen, catechol, uric acid and ascorbic acid) at proprietary acrylic, urethane – acrylate and cyanoacrylate adhesives. All adhesives proved to be impermeable for up to 9 days ageing, following which a near-exponential increase in permeability resulted for all solutes. At 18 days, the diffusion coefficients were in the range of 10−5 cm2s−1 for O2 and H2O2 and 10−6 cm2s−1 for the organic solutes; no transport selectivity was seen between the latter. Adhesive joint strength showed a direct, inverse, correlation with permeability, with the more hydrophilic cyanoacrylates showing the greatest loss of strength. Adhesive permeabilisation does not appear to be compatible with the retention of bonding strength, but it serves as a new non-destructive predictor of adhesion strength change during ageing and practical use.
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ANOVA Simultaneous Component Analysis: a tutorial review
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2020-11-01 , DOI: 10.1016/j.acax.2020.100061
When analyzing experimental chemical data, it is often necessary to incorporate the structure of the study design into the chemometric/statistical models to effectively address the research questions of interest. ANOVA-Simultaneous Component Analysis (ASCA) is one of the most prominent methods to include such information in the quantitative analysis of multivariate data, especially when the number of variables is large. This tutorial review intends to explain in a simple way how ASCA works, how it is operated and how to correctly interpret ASCA results, with approachable mathematical and visual descriptions. Two examples are given: the first, a simulated chemical reaction, serves to illustrate the ASCA steps and the second, from a real chemical ecology data set, the interpretation of results. An overview of methods closely related to ASCA is also provided, pointing out their differences and scope, to give a wide-ranging picture of the available options to build multivariate models that take experimental design into account.
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Ex vivo Comprehensive Multiphase NMR of Whole Organisms: A Complementary tool to in vivo NMR
Environmental Science and Pollution Research ( IF 5.19 ) Pub Date: 2020-11-01 , DOI: 10.1016/j.acax.2020.100051
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique which allows for the study of intact samples. Comprehensive Multiphase NMR (CMP-NMR) combines techniques and hardware from solution state and solid state NMR to allow for the holistic analysis of all phases (i.e. solutions, gels and solids) in unaltered samples. This study is the first to apply CMP-NMR to deceased, intact organisms and uses 13C enriched Daphnia magna (water fleas) as an example. D. magna are commonly used model organisms for environmental toxicology studies. As primary consumers, they are responsible for the transfer of nutrients across trophic levels, and a decline in their population can potentially impact the entire freshwater aquatic ecosystem. Though in vivo research is the ultimate tool to understand an organism’s most biologically relevant state, studies are limited by conditions (i.e. oxygen requirements, limited experiment time and reduced spinning speed) required to keep the organisms alive, which can negatively impact the quality of the data collected. In comparison, ex vivo CMP-NMR is beneficial in that; organisms do not need oxygen (eliminating air holes in rotor caps and subsequent evaporation); samples can be spun faster, leading to improved spectral resolution; more biomass per sample can be analyzed; and experiments can be run for longer. In turn, higher quality ex vivo NMR, can provide more comprehensive NMR assignments, which in many cases could be transferred to better understand less resolved in vivo signals. This manuscript is divided into three sections: 1) multiphase spectral editing techniques, 2) detailed metabolic assignments of 2D NMR of 13C enriched D. magna and 3) multiphase biological changes over different life stages, ages and generations of D. magna. In summary, ex vivo CMP-NMR proves to be a very powerful approach to study whole organisms in a comprehensive manner and should provide very complementary information to in vivo based research.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学3区 ENVIRONMENTAL SCIENCES 环境科学3区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.40 82 Science Citation Index Science Citation Index Expanded Not
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